molecular formula C18H20N4 B2588622 5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 902018-45-5

5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2588622
CAS No.: 902018-45-5
M. Wt: 292.386
InChI Key: YOGCLCKXGWQYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without the need for catalysts and is carried out in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Biginelli-type reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . By modulating these pathways, the compound can exert its biological effects, such as reducing inflammation or inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its pyrrolidin-1-yl group enhances its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-13-5-7-15(8-6-13)16-12-19-22-17(21-9-3-4-10-21)11-14(2)20-18(16)22/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGCLCKXGWQYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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